molecular formula C11H13NO3 B2484215 (2S)-2-[(3-methylbenzoyl)amino]propanoic acid CAS No. 956505-60-5

(2S)-2-[(3-methylbenzoyl)amino]propanoic acid

Cat. No.: B2484215
CAS No.: 956505-60-5
M. Wt: 207.229
InChI Key: KPDBSQWRBLPDJF-QMMMGPOBSA-N
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Description

(2S)-2-[(3-methylbenzoyl)amino]propanoic acid: is an organic compound that belongs to the class of amino acids It is characterized by the presence of a 3-methylbenzoyl group attached to the amino group of the propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(3-methylbenzoyl)amino]propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylbenzoic acid and (S)-alanine.

    Amide Bond Formation: The 3-methylbenzoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride. This acid chloride is then reacted with (S)-alanine in the presence of a base such as triethylamine to form the amide bond, resulting in the formation of this compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2S)-2-[(3-methylbenzoyl)amino]propanoic acid can undergo oxidation reactions, particularly at the methyl group of the benzoyl moiety, leading to the formation of carboxylic acids or aldehydes.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 3-methylbenzoic acid derivatives.

    Reduction: Formation of (2S)-2-amino-3-methylpropanoic acid.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: (2S)-2-[(3-methylbenzoyl)amino]propanoic acid is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology:

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.

Medicine:

    Drug Development: Due to its structural similarity to natural amino acids, it can be incorporated into peptide-based drugs, potentially enhancing their stability and activity.

Industry:

    Material Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2S)-2-[(3-methylbenzoyl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can enhance the binding affinity of the compound to these targets, leading to inhibition or modulation of their activity. The propanoic acid backbone allows for incorporation into peptide chains, potentially altering their conformation and function.

Comparison with Similar Compounds

  • (2S)-2-[(4-methylbenzoyl)amino]propanoic acid
  • (2S)-2-[(3-chlorobenzoyl)amino]propanoic acid
  • (2S)-2-[(3-methoxybenzoyl)amino]propanoic acid

Uniqueness:

  • Structural Features: The presence of the 3-methyl group on the benzoyl moiety distinguishes (2S)-2-[(3-methylbenzoyl)amino]propanoic acid from its analogs, potentially affecting its reactivity and binding properties.
  • Reactivity: The specific positioning of the methyl group can influence the compound’s participation in chemical reactions, such as electrophilic aromatic substitution.
  • Applications: The unique structural features may confer specific biological activities, making it a valuable compound in drug development and other scientific research applications.

Properties

IUPAC Name

(2S)-2-[(3-methylbenzoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-7-4-3-5-9(6-7)10(13)12-8(2)11(14)15/h3-6,8H,1-2H3,(H,12,13)(H,14,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDBSQWRBLPDJF-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)N[C@@H](C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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